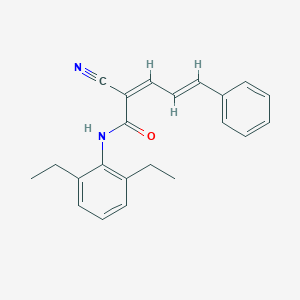
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide, also known as A-1210477, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating programmed cell death, or apoptosis, in cells. Dysregulation of apoptosis is a hallmark of cancer, and targeting BCL-2 family proteins has emerged as a promising strategy for cancer therapy.
Mecanismo De Acción
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide binds to the hydrophobic groove of BCL-2 family proteins, preventing their interaction with pro-apoptotic proteins such as BAX and BAK. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide is a potent and selective inhibitor of BCL-2 family proteins, making it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its potency and selectivity can also be a limitation, as it may have off-target effects that could complicate interpretation of experimental results. Additionally, the compound is not water-soluble, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the development of more water-soluble analogs of the compound that could be used in a wider range of experimental settings. Finally, there is interest in exploring the potential of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide as a therapy for other diseases beyond cancer, such as inflammatory and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide has been described in a patent application by Abbott Laboratories. The synthesis involves the reaction of 2,6-diethylphenylacetonitrile with 4-bromo-1-phenyl-1-penten-3-one in the presence of a palladium catalyst to yield the desired product. The synthesis has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that the compound is a potent inhibitor of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W. Inhibition of these proteins leads to apoptosis of cancer cells, and (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide has shown activity against a wide range of cancer types, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
(2Z,4E)-2-cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-3-18-13-9-14-19(4-2)21(18)24-22(25)20(16-23)15-8-12-17-10-6-5-7-11-17/h5-15H,3-4H2,1-2H3,(H,24,25)/b12-8+,20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFVRYAXAEHGO-LWLFTOPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-diethylphenyl)-5-phenylpenta-2,4-dienamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




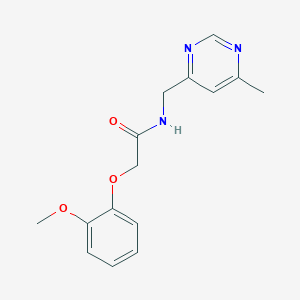
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)
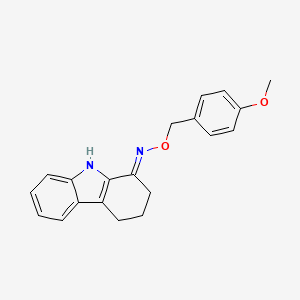

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

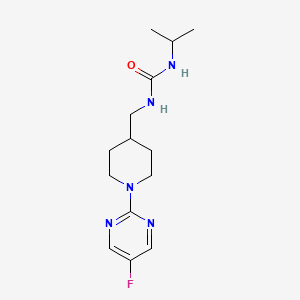
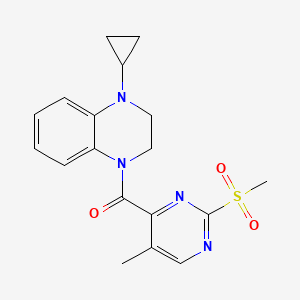
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)